molecular formula C11H14ClN3O3 B1422390 1-(4-Nitrobenzoyl)piperazine hydrochloride CAS No. 202819-51-0

1-(4-Nitrobenzoyl)piperazine hydrochloride

Cat. No.: B1422390
CAS No.: 202819-51-0
M. Wt: 271.7 g/mol
InChI Key: OGDUQVWZTNSTAC-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄ClN₃O₃ and a molecular weight of 271.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which is further stabilized by the addition of hydrochloride.

Scientific Research Applications

1-(4-Nitrobenzoyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

While specific safety and hazard information for 1-(4-Nitrobenzoyl)piperazine hydrochloride is not available, it is generally recommended to handle chemical compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Research on piperazine derivatives, including 1-(4-Nitrobenzoyl)piperazine, is ongoing. Recent advances in the synthesis of piperazines have expanded the substrate scope in the synthesis of piperazines . Furthermore, studies have shown that piperazine derivatives have potential applications in cancer treatment, indicating promising future directions .

Preparation Methods

The synthesis of 1-(4-Nitrobenzoyl)piperazine hydrochloride typically involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(4-Nitrobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4-Nitrobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDUQVWZTNSTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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